molecular formula C13H19N3O2 B8109703 N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide

N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide

Cat. No.: B8109703
M. Wt: 249.31 g/mol
InChI Key: MXKQHXOCHCVIKD-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide is a heterocyclic compound that features a pyridoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an appropriate amine and acetic anhydride. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15(2)13(18)9-16-11-6-8-14-7-5-10(11)3-4-12(16)17/h3-4,14H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKQHXOCHCVIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2=C(CCNCC2)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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